molecular formula C6H11NS B1359928 Pentyl isothiocyanate CAS No. 629-12-9

Pentyl isothiocyanate

Cat. No. B1359928
CAS RN: 629-12-9
M. Wt: 129.23 g/mol
InChI Key: SGHJUJBYMSVAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl isothiocyanate is an organic compound with the molecular formula C6H11NS . It belongs to the class of isothiocyanates, which are sulfur analogues of isocyanates and isomers of thiocyanates . Isothiocyanates are produced by enzymatic conversion of metabolites called glucosinolates .


Synthesis Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Molecular Structure Analysis

The molecular weight of Pentyl isothiocyanate is 129.223 Da . The IUPAC Standard InChI is InChI=1S/C6H11NS/c1-2-3-4-5-7-6-8/h2-5H2,1H3 .


Chemical Reactions Analysis

Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients. Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis .


Physical And Chemical Properties Analysis

Pentyl isothiocyanate is a liquid with a density of 0.9±0.1 g/cm3 . It has a boiling point of 193.4±3.0 °C at 760 mmHg . The molar refractivity is 40.4±0.5 cm3 .

Scientific Research Applications

  • Food Industry

    • Isothiocyanates are known for their unique chemical reactivity and possess anti-cancer, anti-inflammatory, and neuroprotective properties .
    • They reduce oxidative stress and act as indirect antioxidants as well as antimicrobials .
    • They have received attention from researchers for their possible application in the food industry .
    • They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives .
    • Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular .
  • Pharmacological Industry

    • Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
    • They have attracted the attention of biologists and chemists .
  • Synthetic Chemistry

    • Isothiocyanates serve as valuable platforms for versatile transformations .
    • They have attracted the attention of chemists .
  • Chemical Synthesis

    • Isothiocyanates are considered to be important organic synthetic intermediates .
    • They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
    • A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
    • This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
    • It has the potential to realize the industrial production of some complicated isothiocyanates .
  • Biochemistry

    • Isothiocyanates are important reagents in biochemistry .
    • For example, fluorescein isothiocyanate (FITC) is used in biological assays of DNA and proteins .
    • Phenyl isothiocyanate is useful for sequencing amino acids in peptides (Edman degradation) .
    • During this process, it reacts with the N-terminal amino group, and the amino-terminal residue is labeled and cleaved from the peptide as phenylthiohydantoin .
  • Pharmaceutical Industry

    • Phenyl isothiocyanate (PIT) modified with polyethylene glycol (PEG), can be used as a reagent for PEGylation of protein using human serum albumin as a model protein .
    • It is used in sequencing peptides by Edman degradation and in amino acid analyses by HPLC .
  • Agriculture

    • Isothiocyanates are generated by members of the Brassica family and act as defense chemicals against herbivorous insects , bacteria , and fungi .
    • Therefore, isothiocyanates can be used as agrochemicals .
  • Bioconjugate Chemistry

    • Isothiocyanates are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
    • A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
    • This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
    • It has the potential to realize the industrial production of some complicated isothiocyanates .
  • PEGylation of Proteins

    • Phenyl isothiocyanate (PIT) modified with polyethylene glycol (PEG), can be used as a reagent for PEGylation of protein using human serum albumin as a model protein .

Safety And Hazards

Pentyl isothiocyanate is harmful if absorbed through the skin, swallowed, or inhaled. It causes skin burns and chemical burns to the respiratory tract . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1-isothiocyanatopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-2-3-4-5-7-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHJUJBYMSVAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212071
Record name Amyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Sharp green irritating aroma
Record name Amyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1869/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

117.00 to 119.00 °C. @ 70.00 mm Hg
Record name 1-Isothiocyanatopentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name 1-Isothiocyanatopentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Amyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1869/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.942-0948 (20°)
Record name Amyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1869/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Pentyl isothiocyanate

CAS RN

629-12-9
Record name Pentyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL6U8NL15R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Isothiocyanatopentane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038433
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Pentyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
Pentyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
Pentyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
Pentyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
Pentyl isothiocyanate

Citations

For This Compound
149
Citations
M Ohashi, JM Wilson, C Djerassi - Acta. Chem. Scand, 1963 - actachemscand.org
… 1) of pentyl isothiocyanate there is a peak at mje 96 which cannot be described as being analogous to any peak in the spectra of its lower homologues. In a molecule of this formula this …
Number of citations: 163 actachemscand.org
I Blažević, A Radonić, J Mastelić, M Zekić… - Food Chemistry, 2010 - Elsevier
Volatiles of Aurinia sinuata (L.) Griseb. were isolated from aerial parts and analysed by gas chromatography/gas chromatography–mass spectrometry (GC/GC–MS). The main …
Number of citations: 63 www.sciencedirect.com
M D'auria, G Mauriello… - Italian journal of food …, 2004 - search.ebscohost.com
The presence of allyl isothiocyanate, isobutyl isothiocyanate, butyl isothiocyanate, 4-isothiocyanato-1-butene, 3-methylbutyl isothiocyanate, pentyl isothiocyanate, 4-methylpentyl …
Number of citations: 25 search.ebscohost.com
I Blažević, J Mastelić - Food Chemistry, 2009 - Elsevier
… 5-(Methylthio)pentyl isothiocyanate (berteroin) was isolated as a hydrolysis product of glucoberteroin, an analogue of glucoerucin. Thiocyanates, epithionitriles and oxazolidine-2-…
Number of citations: 177 www.sciencedirect.com
N Aissani, PP Urgeghe, C Oplos, M Saba… - Journal of Agricultural …, 2015 - ACS Publications
… Testing of the nematicidal activity of rucola volatile compounds revealed that erucin, pentyl isothiocyanate, hexyl isothiocyanate, (E)-2-hexenal, 2-ethylfuran, and methyl thiocyanate …
Number of citations: 87 pubs.acs.org
ZT Jiang, R Li, JC Yu - Food Technology and Biotechnology, 2006 - hrcak.srce.hr
… The major constituents were allyl isothiocyanate (78.4 %), 3-butenyl isothiocyanate (1.5 %), 2-pentyl isothiocyanate (2.1 %) and b-phenylethyl isothiocyanate (… 2-Pentyl isothiocyanate …
Number of citations: 20 hrcak.srce.hr
T Sasaki, K Kudoh, Y Uda, Y Ozawa, J Shimizu… - 1999 - Taylor & Francis
… Abstract: 3-Methylthiopropyl (MTPITC) and 5-methylthiopentyl isothiocyanate (MTPeITC), natural compounds found in human diets, were assayed for an inhibitory activity against the …
Number of citations: 30 www.tandfonline.com
HE Wijers, L Brandsma, JF Arens - Recueil des Travaux …, 1967 - Wiley Online Library
… Thermal decomposition of IV in polar solvents gives pentyl cyanide, sulfur and nitrogen, whereas in non-polar solvents in addition to these products pentyl isothiocyanate also is formed …
Number of citations: 8 onlinelibrary.wiley.com
A Kjær, J Øgaard Madsen, Y Maeda… - Agricultural and …, 1978 - Taylor & Francis
… Peak No.4 exhibited a mass spectrum identical with that reported for pentyl isothiocyanate (V),9) a mustard oil not previously encountered as one of natural derivation. The compound …
Number of citations: 87 www.tandfonline.com
L Valette, X Fernandez, S Poulain… - Flavour and …, 2006 - Wiley Online Library
The volatile and semi‐volatile constituents of seeds from Brassica oleracea L. var. botrytis (L.), Romanesco group, Natalino, Campidoglio and Navona varieties, were extracted by …
Number of citations: 26 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.